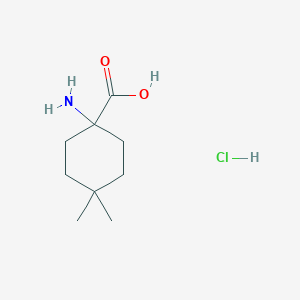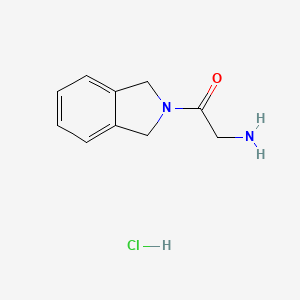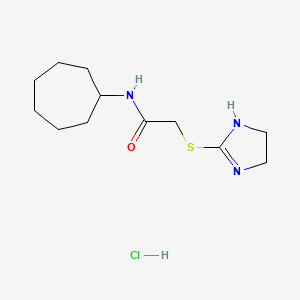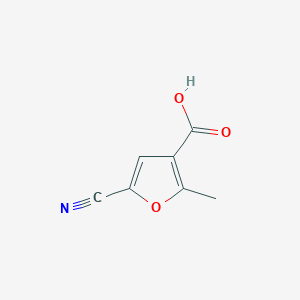![molecular formula C11H11Cl2N3O2 B1381119 tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1038588-24-7](/img/structure/B1381119.png)
tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Overview
Description
The compound “tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C12H15Cl2N3O2 . It is a solid substance .
Synthesis Analysis
This compound can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours . Another synthesis method involves a mixture of compound 4 and NH4OH in EtOH, which is stirred at 70°C for 24 hours in a sealed flask .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(OC(N1C=CC2=C1N=C(Cl)N=C2Cl)=O)C . The InChI key for this compound is VLWHADKTLVXEID-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 304.17 . The empirical formula is C12H15Cl2N3O2 .Scientific Research Applications
Synthesis of Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of kinase inhibitors . Kinase inhibitors are significant in the treatment of various diseases, particularly cancers, as they can regulate the activity of enzymes (kinases) that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound can help control cell functions and has potential therapeutic applications in oncology.
Pharmaceutical Research
In pharmaceutical research, this compound is used as an intermediate for the synthesis of a wide range of drugs . Its role is crucial in the development of new medications, especially for diseases where the modulation of pyrimidine pathways is beneficial.
Biological Studies
As a biochemical reagent, this compound is used in life science research to study biological materials or organic compounds . It can help in understanding the biological pathways and processes where pyrimidine structures play a role.
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules . Its reactive ester group allows for further functionalization, making it a versatile reagent in creating a variety of organic compounds.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and other analytical techniques to identify or quantify similar compounds .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2,4-dichloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(12)14-9(13)15-8(6)16/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWHADKTLVXEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)



![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)



amine hydrochloride](/img/structure/B1381051.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)


![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)